Ortho-Substitution vs. Para and Meta Regioisomers
The compound's ortho-substitution pattern is a key point of differentiation from the more commonly available para-substituted analog, N-[4-(3-phenylpropoxy)phenyl]propanamide. This regioisomeric shift significantly alters the spatial orientation of the phenylpropoxy chain relative to the propanamide core . In related phenylpropanamide series evaluated as TRPV1 antagonists, similar ortho vs. para substitutions on the core phenyl ring resulted in over a 100-fold difference in antagonist potency (IC50 values) [1]. While direct head-to-head IC50 data for this exact compound against its para isomer is not publicly available, the established class-level SAR strongly indicates that this ortho-substituted analog will exhibit a unique biological activity profile that cannot be assumed from data on its para-substituted counterpart [1].
| Evidence Dimension | Regioisomer impact on target engagement (Class-Level SAR) |
|---|---|
| Target Compound Data | Ortho-substituted phenylpropanamide (exact data not publicly reported) |
| Comparator Or Baseline | Para-substituted analog (e.g., N-[4-(3-phenylpropoxy)phenyl]propanamide) |
| Quantified Difference | In related TRPV1 antagonist phenylpropanamides, ortho/para substitution led to >100-fold difference in IC50 [1]. |
| Conditions | SAR analysis of N-benzyl-3-phenylpropanamide derivatives as TRPV1 antagonists [1]. |
Why This Matters
This underscores the non-interchangeable nature of regioisomers in target-based assays and the necessity of using this specific ortho-substituted compound for replicating or extending SAR.
- [1] Li, F. N., et al. (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. View Source
